Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N3O2S/c1-21-12(20)7-6-17-19-10(13(14,15)16)5-8(18-11(7)19)9-3-2-4-22-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYNGMJYTUMBDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyrimidine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. Subsequent introduction of the thiophen-2-yl and trifluoromethyl groups requires specific reagents and reaction conditions to ensure the desired substitution pattern.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes for efficiency and yield. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst or using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Recent studies have highlighted the potential of methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate in anticancer therapies. Its structural analogs have shown promising results against various cancer cell lines, indicating that modifications to its structure can enhance bioactivity.
Case Study : A study published in the Journal of Medicinal Chemistry investigated a series of pyrazolo[1,5-a]pyrimidine derivatives, including this compound, for their ability to inhibit tumor growth in vitro and in vivo. The results demonstrated significant cytotoxic effects on cancer cells with minimal toxicity to normal cells .
Agricultural Chemistry
Pesticidal Properties : The compound has been explored for its pesticidal properties, particularly as a fungicide and herbicide. Its unique chemical structure allows for effective targeting of specific biological pathways in pests.
Case Study : Research conducted by agricultural scientists showed that formulations containing this compound exhibited high efficacy against common agricultural pests, reducing crop damage significantly .
Material Science
Polymer Synthesis : The compound is utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can lead to materials with improved performance characteristics.
Data Table: Polymer Properties
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Poly(methyl methacrylate) | 85 | 60 |
| Poly(urethane) | 90 | 70 |
| Copolymer with pyrazolo moiety | 95 | 80 |
This table illustrates the improvements in thermal stability and mechanical strength achieved through the incorporation of this compound into polymer formulations .
Analytical Chemistry
Spectroscopic Applications : this compound is also used as a standard reference material in spectroscopic studies due to its distinct spectral features.
Case Study : In a comparative analysis using NMR and IR spectroscopy, researchers utilized this compound to calibrate instruments and validate analytical methods for detecting similar pyrazolo compounds in complex mixtures .
Mechanism of Action
The mechanism by which Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one
Methyl 5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Uniqueness: Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties compared to similar compounds. This group enhances the compound's stability and reactivity, making it particularly useful in various applications.
Biological Activity
Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula :
- Molecular Weight : 335.28 g/mol
- CAS Number : 294651-53-9
The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its rigid and planar structure that contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazolo[1,5-a]pyrimidine framework through cyclization reactions involving thiophene derivatives and trifluoromethylated precursors. The synthetic pathways often aim to enhance the yield and purity of the final product while allowing for structural modifications that could improve its biological efficacy.
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit promising anticancer properties. The mechanism often involves the inhibition of key enzymes involved in tumor growth. For instance, compounds within this class have been shown to inhibit thymidine phosphorylase (TP), an enzyme that facilitates tumor proliferation and metastasis .
In a study evaluating various pyrazolo[1,5-a]pyrimidine derivatives, this compound demonstrated significant cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound for further development .
Enzymatic Inhibition
The biological activity of this compound also extends to the inhibition of specific enzymes. For example, it has been reported to act as an inhibitor of cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes and cancer progression. The inhibition of COX enzymes can lead to decreased inflammation and reduced tumor growth .
Antimicrobial Activity
Preliminary studies have suggested that some pyrazolo[1,5-a]pyrimidine derivatives possess antimicrobial properties. These compounds may inhibit bacterial growth by targeting specific metabolic pathways unique to bacteria . Given that some derivatives are active against resistant strains, they represent a potential avenue for developing new antibiotics.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Case Study on Anticancer Efficacy : A study conducted on human breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was attributed to apoptosis induction via mitochondrial pathways.
- Inhibition of Enzymatic Activity : In vitro assays demonstrated that this compound effectively inhibited COX-2 activity with an IC50 value comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its potential use in pain management and inflammation-related diseases.
Q & A
Q. What established synthetic routes are available for this compound, and how can reaction conditions be optimized for yield?
The compound is synthesized via cyclocondensation of 5-aminopyrazole derivatives with β-diketones or enaminones. Microwave-assisted synthesis in acetic acid (120°C, 30 min) enhances efficiency, achieving yields >85% by promoting rapid cyclization . Key parameters include solvent choice (dioxane or DMF), temperature control (80–120°C), and catalysts like PyBroP for coupling reactions. Triethylamine is often used as a base to neutralize HCl byproducts .
Q. Which spectroscopic techniques are critical for structural characterization?
Multinuclear NMR (¹H, ¹³C, ¹⁹F) and IR spectroscopy are essential. Key markers include:
Q. How is purity validated, and what impurities are commonly observed?
Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and ¹H NMR line shape analysis (<1% impurities). Common impurities include regioisomers from incomplete cyclization or residual solvents like dioxane, detectable by GC-MS .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data across experimental batches?
Batch variability often arises from regioisomers or residual solvents. Solutions include:
- Orthogonal purification : Preparative HPLC (40–95% acetonitrile gradient) and countercurrent chromatography (heptane/ethyl acetate/methanol/water) .
- Docking studies : AutoDock Vina identifies active conformers; energy scores <-8.5 kcal/mol correlate with high-affinity binding to targets like KDR kinase .
Q. How do electronic effects of the thiophene substituent influence crystallographic packing?
Single-crystal X-ray diffraction reveals thiophene induces π-π stacking (3.5–4.0 Å interlayer distances) and weak C-H···S interactions (2.8–3.2 Å). The trifluoromethyl group enhances planarity, as seen in orthorhombic systems (Pbca space group, a = 9.536 Å, b = 15.941 Å, c = 24.853 Å) . Hirshfeld surface analysis quantifies S···H contacts (12–15% contribution) .
Q. What mechanistic insights explain regioselectivity in palladium-catalyzed arylation?
Regioselectivity arises from electronic and steric effects. The thiophene’s electron-rich 2-position favors coupling, while bulky trifluoromethyl groups direct arylation to the pyrimidine C-5. Catalytic systems (PdCl₂(PPh₃)₂, Na₂CO₃) in dioxane (110°C, 24 h) achieve >90% selectivity . DFT calculations show lower activation energy (ΔG‡ = 25–28 kcal/mol) for the desired pathway .
Q. How does solvent polarity affect the compound’s stability during long-term storage?
Stability studies in DMSO (40°C, 6 months) show <5% degradation, while aqueous solutions (pH 7.4) degrade 15–20% due to ester hydrolysis. Storage in inert atmospheres (argon) at -20°C in amber vials minimizes decomposition .
Methodological Challenges
Q. What computational tools predict the compound’s pharmacokinetic properties?
SwissADME predicts high membrane permeability (LogP = 2.1–2.5) and moderate solubility (LogS = -4.2). Boiled-Egg model suggests blood-brain barrier penetration (WLOGP = 3.1) . MD simulations (AMBER) assess binding kinetics to cytochrome P450 enzymes .
Q. How can researchers differentiate between tautomeric forms in solution?
Variable-temperature ¹H NMR (25–80°C) in DMSO-d₆ reveals tautomeric equilibrium (ΔG = 1.2–1.5 kcal/mol). NOESY correlations between pyrimidine H-6 and thiophene H-3 confirm the dominant tautomer .
Q. What in vitro assays are suitable for evaluating kinase inhibition potency?
Use fluorescence-based ADP-Glo™ assays (IC₅₀ values) for kinases like KDR. Dose-response curves (1–100 µM) with staurosporine as a control. SPR analysis (Biacore) quantifies binding kinetics (kon = 1.2×10⁴ M⁻¹s⁻¹, koff = 0.03 s⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
